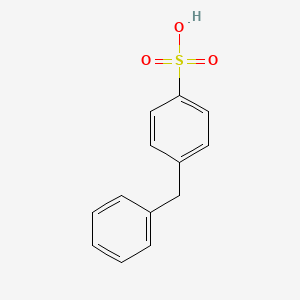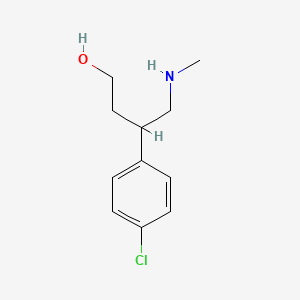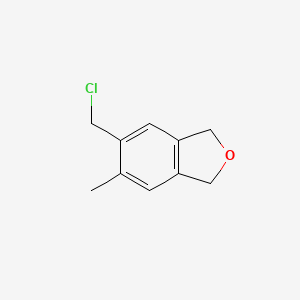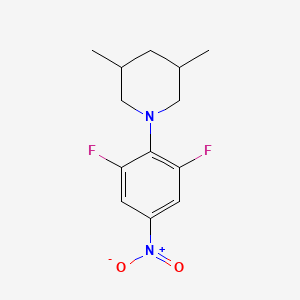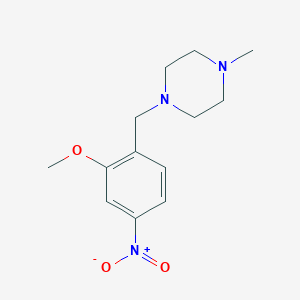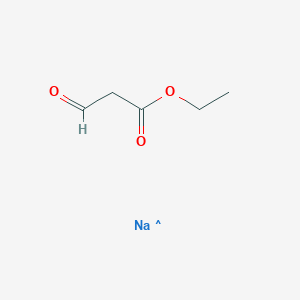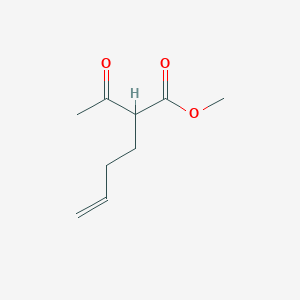
Methyl 2-acetyl-5-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-5-hexenoate is an organic compound with the molecular formula C9H14O3. It is a methyl ester derivative of 2-acetyl-5-hexenoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-5-hexenoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-5-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-5-hexenoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-5-hexenoic acid.
Reduction: Formation of 2-acetyl-5-hexenol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetyl-5-hexenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-hexenoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved in its metabolism and action are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 5-hexenoate: Similar in structure but lacks the acetyl group.
Ethyl 2-acetyl-5-hexenoate: An ethyl ester analog with similar reactivity.
Methyl 5-methyl-2-hexenoate: Differs by the presence of a methyl group at the 5-position.
Uniqueness: Methyl 2-acetyl-5-hexenoate is unique due to the presence of both an acetyl group and a hexenoate moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-acetylhex-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-4-5-6-8(7(2)10)9(11)12-3/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
STZAVEPNYCBKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4-[(4-fluorophenyl)methyl]-4,5-pyrimidinediamine](/img/structure/B8322016.png)



![2-[2-Methyl-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B8322041.png)
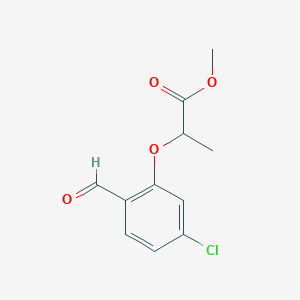
![N-[7-(chlorosulfonyl)-2-naphthyl]acetamide](/img/structure/B8322054.png)
